molecular formula C₈H₁₀Br₂O₂ B1141879 Deltamethrinic acid CAS No. 72691-18-0

Deltamethrinic acid

Cat. No.: B1141879
CAS No.: 72691-18-0
M. Wt: 297.97
InChI Key:
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Description

Deltamethrinic acid is a synthetic compound inspired by the natural compounds found in the flower head of the plant Chrysanthemum cinerariifolium. It is a type of pyrethroid, which is a class of organic compounds known for their insecticidal properties.

Biochemical Analysis

Biochemical Properties

Deltamethrinic acid, as part of the pyrethroid family, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily in the nervous system of insects, leading to prolonged depolarization and hyperexcitability .

Cellular Effects

This compound, through its ester deltamethrin, has been shown to exert a variety of toxic effects on organs such as the kidney, heart muscle, and nerves in animals . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and hyperexcitability . This tends to be reversible and can cause changes in gene expression .

Temporal Effects in Laboratory Settings

Its ester deltamethrin has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of its ester deltamethrin have been shown to affect cardiovascular and respiratory functions and alter electroencephalogram patterns in dogs .

Metabolic Pathways

Its ester deltamethrin is metabolized in the liver and excreted primarily in the feces .

Transport and Distribution

Its ester deltamethrin is known to be distributed widely in the body after absorption, with the highest concentrations found in fatty tissues .

Subcellular Localization

Its ester deltamethrin is known to bind to plasma proteins and is stored in fat, from where it is slowly released .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deltamethrinic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Deltamethrinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Deltamethrinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of pyrethroid synthesis and reactivity.

    Biology: It is used in studies of insect physiology and the development of insecticides.

    Medicine: Research has explored its potential use in developing treatments for parasitic infections.

    Industry: It is used in the production of insecticides and pest control products

Comparison with Similar Compounds

Uniqueness: Deltamethrinic acid is unique due to its high insecticidal activity and low toxicity to mammals. Its structure, inspired by natural compounds, allows it to effectively target insect nervous systems while minimizing harm to non-target organisms .

Properties

IUPAC Name

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQXIJPQWLFSD-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873159
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53179-78-5, 63597-73-9
Record name Deltamethrinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELTAMETHRINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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